molecular formula C18H20Br2N4 B10891639 4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone

4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone

Cat. No.: B10891639
M. Wt: 452.2 g/mol
InChI Key: FRUWDEVHXSUICO-JFMUQQRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone is a complex organic compound that features both bromobenzaldehyde and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone typically involves multiple steps:

    Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.

    Formation of Hydrazone: The hydrazone moiety is introduced by reacting 4-bromobenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions. This step involves the condensation of the aldehyde group with the hydrazine to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products

    Oxidation: 4-Bromobenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehydes and related compounds.

Scientific Research Applications

4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde 1-(2-{2-[(4-bromophenyl)methylene]-1-methylhydrazino}ethyl)-1-methylhydrazone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its hydrazone linkage, which can form stable complexes with biological molecules.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the hydrazone functionality.

    Hydrazones: Compounds with similar hydrazone linkages but different aromatic substituents.

Properties

Molecular Formula

C18H20Br2N4

Molecular Weight

452.2 g/mol

IUPAC Name

N,N'-bis[(E)-(4-bromophenyl)methylideneamino]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H20Br2N4/c1-23(21-13-15-3-7-17(19)8-4-15)11-12-24(2)22-14-16-5-9-18(20)10-6-16/h3-10,13-14H,11-12H2,1-2H3/b21-13+,22-14+

InChI Key

FRUWDEVHXSUICO-JFMUQQRKSA-N

Isomeric SMILES

CN(/N=C/C1=CC=C(C=C1)Br)CCN(/N=C/C2=CC=C(C=C2)Br)C

Canonical SMILES

CN(CCN(C)N=CC1=CC=C(C=C1)Br)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.